Home > Products > Screening Compounds P93753 > 3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione - 2034425-85-7

3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Catalog Number: EVT-3054112
CAS Number: 2034425-85-7
Molecular Formula: C15H17N3O3
Molecular Weight: 287.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

    3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

      Compound Description: This compound's structure and crystallographic data have been studied. []

    5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-imidazolidine-2,4-dione (Compound 12)

      Compound Description: This compound demonstrated the strongest antiarrhythmic activity among a series of novel aminoalkyl derivatives of imidazo[2,1-f]purine-2,4-dione and imidazolidine-2,4-dione. It also exhibited the highest affinity for α1-adrenoreceptors (Ki = 13.9 nM). []

    5-(2-Methoxyphenyl)-3-{1-[4-(3-chlorophenyl)piperazin-1-yl]methyl}-imidazolidine-2,4-dione (Compound 5)

      Compound Description: This compound demonstrated dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT) in a study focused on developing novel Mannich bases with this dual activity. In functional experiments, it acted as a partial 5-HT1A agonist and a 5-HT2A antagonist. It also displayed favorable antidepressant and anxiolytic effects in mice without affecting locomotor activity. []

    5,5-Dimethyl-3-(4-(4-phenyl-1H1,2,3-triazol-1-yl)-3-trifluoromethyl imidazolidine-2,4-diones (Compounds 4a-4j)

      Compound Description: This series of compounds were synthesized as potential anticancer agents. Compound 4h, containing a 4-CN group, exhibited the highest anticancer activity. []

      Compound Description: This compound has been investigated as a potential therapeutic agent. [, ]

    5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione

      Compound Description: The crystal structure of this compound, including its intermolecular interactions and packing, has been determined. []

    3-(2-Oxo-oxazolidin-3-yl)-quinoline-2,4(1H,3H)-dione

      Compound Description: This compound was synthesized through a series of reactions involving 3-chloroquinoline-2,4(1H, 3H)-diones and ethanolamine. []

    5-Benzylidene-3-(4-chlorobenzyl)thiazolidine-2,4-diones (Compounds 8-10)

      Compound Description: This series of compounds was synthesized and characterized as part of a research project exploring new benzylidene imidazolidine and thiazolidine derivatives. []

    5-(l//-Indol-3-yl-methylene)-3-(4-chlorobenzyl)-4-thioxo-thiazolidin2-one (Compound 11)

      Compound Description: This compound, containing a thioxothiazolidinone core, was synthesized and characterized alongside a series of 5-benzylidene-3-(4-chlorobenzyl)thiazolidine-2,4-diones. []

    N1-Acyloxyalkyl- and N1-oxazolidin-2,4-dion-5-yl-substituted beta-lactams

      Compound Description: This class of compounds was designed and synthesized as potential inhibitors of human leukocyte elastase (HLE), a serine protease implicated in chronic obstructive pulmonary disease (COPD). []

    3‐Cyclopropyl‐1‐(4‐(6‐((1,1‐dioxidothiomorpholino)methyl)‐5‐fluoropyridin‐2‐yl)benzyl)imidazolidine‐2,4‐dione hydrochloride (LEI‐101)

      Compound Description: LEI-101 is a novel, orally available, peripherally restricted selective cannabinoid CB2 receptor agonist. It has demonstrated potential in preventing cisplatin-induced nephrotoxicity. []

    3-((4-Amino-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10)

      Compound Description: KMP-10 is a potent 5-HT6 serotonin receptor ligand. It has shown anxiolytic and procognitive properties in vivo, as well as potential anti-obesity effects. []

    1′‐[4‐(4‐(o‐Methoxyphenyl)‐piperazin‐1‐yl)butyl]‐3′‐methyl‐spiro(fluoren‐9,5′‐imidazolidine)‐2′,4′‐dione (Compound 3)

      Compound Description: This compound is a potent inhibitor of the cancer efflux pump ABCB1. It exhibits significant cytotoxic and antiproliferative properties, particularly against multidrug-resistant T-lymphoma cells. []

    15. 3-(1-Substituted indol-3-yl)quinoxalin-2(1H)ones (Compounds 11a, b) * Compound Description: These compounds exhibited potent antimicrobial activity against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. Their efficacy was comparable to the reference drugs cefotaxime and piperacillin. []

      16. 2-(4-Methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines (Compounds 15a, b)* Compound Description: These quinoxaline derivatives exhibited significant antimicrobial activity against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. They demonstrated potency comparable to the reference antibiotics cefotaxime and piperacillin. []

        17. 2-Chloro-3-(1-substituted indol-3-yl)quinoxalines (Compounds 12a, b) * Compound Description: This set of quinoxaline derivatives displayed notable antifungal activity against Candida albicans, demonstrating potency comparable to the reference drug nystatin. []

          18. 2-Chloro-3-(1-benzyl indol-3-yl) quinoxaline (Compound 12a)* Compound Description: This compound exhibited significant anticancer activity. In vivo studies using nude mice models demonstrated potent efficacy against ovarian cancer xenografts, achieving a remarkable 100.0 ± 0.3% tumor growth suppression. []

              Compound Description: This series of quinolone analogs displayed promising in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum, with IC50 values ranging from 0.93 to 4.00 μM. []

            1-Aryl-3-(4-quinolon-2-yl)imidazolidine-2,4-diones (Compounds 9a,9b)

              Compound Description: These compounds were synthesized as part of a study focusing on quinolone analogs as potential antimalarial agents. []

            N-(4-Quinolon-2-yl)carbamates (Compounds 10a,10b)

              Compound Description: These compounds were synthesized as part of a research effort exploring quinolone analogs for their antimalarial potential. []

              Compound Description: These compounds, synthesized as part of a study on quinolone analogs, were evaluated for their antimalarial properties. []

            23. 1-Aryl-3-(4-methoxyquinolin-2-yl)imidazolidine-2,4-diones (Compounds 12a,12b)* Compound Description: These compounds, containing the imidazolidine-2,4-dione core, were synthesized and evaluated as part of a study on quinolone analogs with potential antimalarial activity. []

              N-(4-Methoxyquinolin-2-yl)carbamates (Compounds 13a,13b)

                Compound Description: These compounds, lacking the imidazolidine-2,4-dione core, were synthesized as part of a broader study exploring quinolone analogs and their potential as antimalarial agents. []

              3-(3-(4-(Diphenylmethyl)piperazin-1-yl)-2-hydroxypropyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (KKB16)

                Compound Description: KKB16 served as a second-generation lead structure in a study aiming to develop selective serotonin 5-HT7R antagonists within a series of 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones. []

              5-(4-Fluorophenyl)-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-5-methylimidazolidine-2,4-dione (Compound 3)

                Compound Description: This compound was synthesized and analyzed using X-ray crystallography to support molecular modeling and structure-activity relationship (SAR) studies focused on developing selective serotonin 5-HT7R antagonists within a series of 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones. []

              5-Methyl-5-naphthylhydantoin derivatives

                Compound Description: This series of compounds showed potent antagonistic activity toward the 5-HT7R (Ki ≤ 5 nM) with significant selectivity over 5-HT1AR and D2R. []

              (1-Naphthyl)piperazine-containing imidazolidine-2,4-diones

                Compound Description: This series of compounds exhibited potent dual activity towards both the 5-HT7R and 5-HT1AR. []

              1-(2,3-Dihydro-6-propoxychromen-4-ylideneamino)-3-(3-(4-methylpiperazin-1-yl)propyl)imidazolidine-2,4-dione (HY11018)

                Compound Description: HY11018 is a new antiarrhythmic agent studied for its pharmacokinetic properties and absolute bioavailability in Beagle dogs. It exhibited high absolute bioavailability and favorable "drug-like" properties, suggesting potential for further development as a pharmaceutical agent. []

                Compound Description: This compound demonstrated significant in vitro antiviral activity against human metapneumovirus (HMPV). It exhibited a high selectivity index of 129.87, surpassing that of ribavirin, the control substance. Its mechanism of action involves interfering with the early stages of viral replication, including virucidal activity and inhibition of viral adsorption to cellular receptors. []

              3-{3-[4-(1-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]propyl}-5,5-diphenylimidazolidine-2,4-dione

                Compound Description: This derivative of phenytoin exhibited mild anti-HMPV activity, with a selectivity index of 2.74. []

                Compound Description: This phenytoin derivative showed less than 50% inhibition of HMPV replication. []

                Compound Description: This compound, a Mannich base derived from 5-cyclopropyl-5-phenyl-hydantoin, exhibited potent anticonvulsant activity. It showed high potency in the maximal electroshock (MES) test with an ED50 value of 5.29 mg/kg, surpassing the activity of the reference drugs phenytoin and ethosuximide. []

              3-((4-Nitronaphthalen-1-yl)amino)benzoic acid (Compound 1)

                Compound Description: This compound acts as a dual inhibitor of aldo-keto reductase 1C3 (AKR1C3) and the androgen receptor (AR), showing promise for treating castration-resistant prostate cancer (CRPC). []

              5,5-Dimethyl-3-(4-nitronaphthalen-1-yl)imidazolidine-2,4-dione (Compound 16)

                Compound Description: This compound was synthesized as part of a study focused on developing AKR1C3 inhibitors with potential for treating CRPC. []

              5,5-Dimethyl-3-(4-nitronaphthalen-1-yl)-2-thioxoimidazolidin-4-one (Compound 17)

                Compound Description: This compound was synthesized as part of a research program focused on identifying novel AKR1C3 inhibitors for potential application in CRPC treatment. []

              Properties

              CAS Number

              2034425-85-7

              Product Name

              3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

              IUPAC Name

              3-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

              Molecular Formula

              C15H17N3O3

              Molecular Weight

              287.319

              InChI

              InChI=1S/C15H17N3O3/c1-9-3-4-12(10(2)5-9)14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h3-5,11H,6-8H2,1-2H3,(H,16,21)

              InChI Key

              NAEAEFKFKLBJIF-UHFFFAOYSA-N

              SMILES

              CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)C

              Solubility

              soluble

              Product FAQ

              Q1: How Can I Obtain a Quote for a Product I'm Interested In?
              • To receive a quotation, send us an inquiry about the desired product.
              • The quote will cover pack size options, pricing, and availability details.
              • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
              • Quotations are valid for 30 days, unless specified otherwise.
              Q2: What Are the Payment Terms for Ordering Products?
              • New customers generally require full prepayment.
              • NET 30 payment terms can be arranged for customers with established credit.
              • Contact our customer service to set up a credit account for NET 30 terms.
              • We accept purchase orders (POs) from universities, research institutions, and government agencies.
              Q3: Which Payment Methods Are Accepted?
              • Preferred methods include bank transfers (ACH/wire) and credit cards.
              • Request a proforma invoice for bank transfer details.
              • For credit card payments, ask sales representatives for a secure payment link.
              • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
              Q4: How Do I Place and Confirm an Order?
              • Orders are confirmed upon receiving official order requests.
              • Provide full prepayment or submit purchase orders for credit account customers.
              • Send purchase orders to sales@EVITACHEM.com.
              • A confirmation email with estimated shipping date follows processing.
              Q5: What's the Shipping and Delivery Process Like?
              • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
              • You can use your FedEx account; specify this on the purchase order or inform customer service.
              • Customers are responsible for customs duties and taxes on international shipments.
              Q6: How Can I Get Assistance During the Ordering Process?
              • Reach out to our customer service representatives at sales@EVITACHEM.com.
              • For ongoing order updates or questions, continue using the same email.
              • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

              Quick Inquiry

               Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.